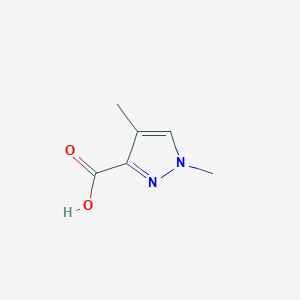

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid

Übersicht

Beschreibung

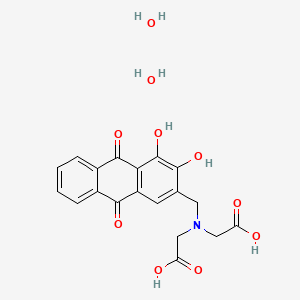

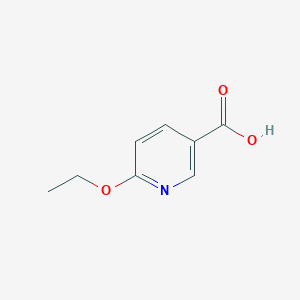

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is a type of organic compound known as phenylpyrazoles . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis

The molecular structure of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . The structure of similar compounds has been discussed based on crystallographic results and solid-state NMR .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, a radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .Wissenschaftliche Forschungsanwendungen

Structural and Dynamic Properties

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is studied for its structural and dynamic properties in the solid state. Research has focused on the crystallographic structures and solid-state NMR of pyrazole derivatives, with some compounds exhibiting polymorphism and solid-state proton transfer (SSPT) (Infantes et al., 2013).

Synthesis of Derivatives

The synthesis of various derivatives of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid has been explored. These derivatives have applications in different fields, such as chemistry and pharmacology. One notable derivative is the synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acids, which are used as chemical hybridizing agents in wheat and barley (Beck et al., 1988).

Functionalization Reactions

Functionalization reactions involving 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid are significant for creating novel compounds. These reactions involve converting the acid into various derivatives, such as carboxamides, through reactions with different agents. The structures of synthesized compounds are determined spectroscopically, and the mechanisms of these reactions are examined theoretically (Yıldırım et al., 2005).

Hydrogen Bonding and Molecular Conformation

Studies have investigated the hydrogen bonding and molecular conformation of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid derivatives. These studies reveal complex hydrogen-bonded framework structures in certain derivatives, contributing to the understanding of molecular interactions in these compounds (Asma et al., 2018).

Biological and Pharmacological Studies

Research into the biological and pharmacological properties of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid derivatives has been conducted. For example, in silico studies on pyrazole-based drug moleculeshave revealed their potential activities and interaction behaviors against bacterial DNA gyrase, comparing with standard drugs like ciprofloxacin. This research includes synthesis, characterization, antimicrobial activity testing, and Density Functional Theory (DFT) studies to understand the stability of these structures (Shubhangi et al., 2019).

Catalysis and Oxidation Reactions

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid derivatives have been explored in the context of catalysis, particularly in oxidation reactions. Studies include the development of eco-friendly and affordable catalytic systems using green oxidants like H2O2 and water, contributing to sustainable chemistry practices (Maurya & Haldar, 2020).

Coordination Chemistry and Metal Complexes

The coordination chemistry of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is significant, with studies focusing on synthesizing and characterizing mononuclear coordination complexes. These complexes have potential applications in various fields, including materials science and catalysis (Radi et al., 2015).

Crystal Engineering and Supramolecular Complexes

In crystal engineering, 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid derivatives have been used to synthesize supramolecular complexes. These complexes demonstrate interesting properties like uncoordinated carbonyl groups and are studied for their structural, thermal, and luminescent properties (Xia et al., 2015).

Electrochemiluminescence

Studies on metal-organic frameworks involving 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid derivatives have shown that these complexes exhibit highly intense electrochemiluminescence (ECL) in solution. This opens avenues for their application in the development of new ECL materials (Feng et al., 2016).

Safety And Hazards

While specific safety and hazard information for 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid is not available, similar compounds have been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Zukünftige Richtungen

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and they continue to be the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that there is significant potential for future research and development involving 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid and similar compounds.

Eigenschaften

IUPAC Name |

1,4-dimethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-8(2)7-5(4)6(9)10/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCQFCGAORZRDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90416035 | |

| Record name | 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid | |

CAS RN |

89202-89-1 | |

| Record name | 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

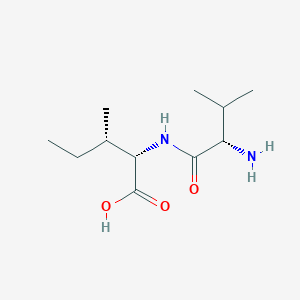

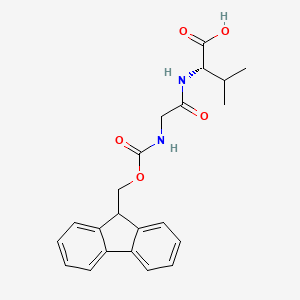

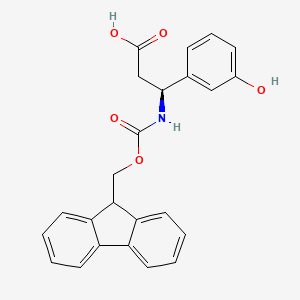

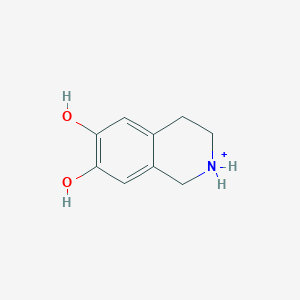

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1588646.png)

![[(1R)-1-Phenylethyl]-prop-2-enylazanium](/img/structure/B1588650.png)